Boiling Point Elevation vs. Unsubstituted Butyrophenone Confirms Reduced Volatility for High-Temperature Processing
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone exhibits a predicted boiling point of 364.3 °C at 760 mmHg, which is approximately 136 °C higher than the boiling point of unsubstituted butyrophenone (228–230 °C). This large difference directly reflects the molecular weight increase (262.34 vs. 148.20 g/mol) and the additional ether oxygen atoms that enhance intermolecular dipole-dipole interactions. The lower volatility of the target compound reduces evaporative losses during solvent evaporation, distillative work-up, or reactions conducted at elevated temperatures [1].
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 364.3 °C (predicted) |
| Comparator Or Baseline | Butyrophenone (CAS 495-40-9): 228–230 °C (experimental) |
| Quantified Difference | +136 °C (target compound higher) |
| Conditions | Predicted via fragment-based method (ChemSrc) for target; experimental literature values for butyrophenone |
Why This Matters
The 136 °C boiling point margin translates to a measurable reduction in headspace concentration under identical heating protocols, enabling safer, higher-yield processing in open-vessel or vacuum-assisted synthesis where low-MW ketones would prematurely evaporate.
- [1] Wikipedia. Butyrophenone. Physical properties summary. View Source
